Aniline hydrobromide

描述

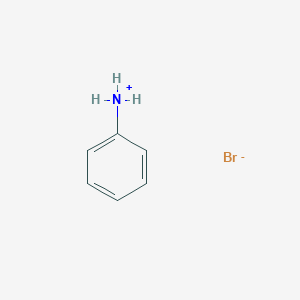

Aniline hydrobromide is an organic compound with the chemical formula C6H8BrN It is a salt formed from aniline and hydrobromic acidThis compound is used in various chemical reactions and industrial applications due to its reactivity and solubility properties .

准备方法

Synthetic Routes and Reaction Conditions: Aniline hydrobromide can be synthesized through the reaction of aniline with hydrobromic acid. The reaction typically involves dissolving aniline in a suitable solvent, such as ethanol or water, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous reactors and automated systems helps in optimizing the production process and maintaining consistent quality .

化学反应分析

Types of Reactions: Aniline hydrobromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as nitrosobenzene and azobenzene.

Reduction: It can be reduced to form aniline, which can further undergo various reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Nitrosobenzene, azobenzene.

Reduction: Aniline.

Substitution: Brominated, chlorinated, and nitrated derivatives of aniline.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: Aniline hydrobromide is used as a reagent for synthesizing various aromatic compounds. It participates in electrophilic aromatic substitution reactions where bromine can be replaced by other substituents.

- Oxidation and Reduction Reactions: It can be oxidized to form nitrosobenzene and azobenzene or reduced back to aniline using reducing agents like sodium borohydride.

2. Biology:

- Enzyme Mechanisms: Aniline derivatives are utilized in studying enzyme mechanisms and protein interactions. They can serve as substrates or inhibitors in biochemical assays.

- Toxicology Studies: Research indicates that aniline and its derivatives can induce oxidative stress and apoptosis in cells, making them relevant for studies on cellular damage and carcinogenicity .

3. Medicine:

- Pharmaceutical Intermediates: this compound is involved in synthesizing pharmaceutical compounds, particularly those related to analgesics and anti-inflammatory drugs. Its derivatives are used in producing active pharmaceutical ingredients (APIs) such as acetaminophen .

4. Industry:

- Dyes and Pigments Production: this compound plays a role in manufacturing dyes and pigments, particularly those used in textiles and plastics .

- Rubber Processing Chemicals: It is also used as an additive in rubber processing to enhance performance characteristics .

Data Table: Applications of this compound

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Organic Synthesis | Reagent for synthesizing aromatic compounds |

| Oxidation/Reduction | Forms nitrosobenzene; reduced to aniline | |

| Biology | Enzyme Studies | Investigates enzyme mechanisms; substrate/inhibitor |

| Toxicology | Studies oxidative stress and apoptosis | |

| Medicine | Pharmaceutical Intermediates | Used in synthesizing APIs like acetaminophen |

| Industry | Dyes & Pigments | Manufacturing dyes for textiles and plastics |

| Rubber Processing | Enhances properties of rubber products |

Case Studies

Case Study 1: Oxidative Stress Induction by Aniline

A study demonstrated that exposure to aniline resulted in increased reactive oxygen species (ROS) levels, leading to lipid peroxidation and DNA damage in hepatocytes. The findings indicated that aniline could induce significant oxidative stress, contributing to its toxicological profile .

Case Study 2: Synthesis of Heterocyclic Compounds

this compound has been successfully employed as a starting material for synthesizing various heterocyclic compounds. For example, N-(3-bromopropyl)aniline hydrobromides reacted with aluminum chloride yielded tetrahydroquinolines, showcasing its utility in complex organic synthesis.

作用机制

The mechanism of action of aniline hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, aniline derivatives can interact with enzymes and proteins, affecting their activity and function. The specific pathways and targets depend on the nature of the derivative and the context of its use. For example, aniline derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

相似化合物的比较

Aniline hydrochloride: Similar to aniline hydrobromide but with hydrochloric acid instead of hydrobromic acid.

Aniline sulfate: Formed with sulfuric acid.

Aniline nitrate: Formed with nitric acid.

Comparison: this compound is unique due to its specific reactivity and solubility properties compared to other aniline salts. The choice of aniline salt in a particular application depends on the desired reactivity and the nature of the chemical process involved. For example, this compound may be preferred in reactions where bromide ions play a crucial role, while aniline hydrochloride might be chosen for its chloride ion reactivity .

生物活性

Aniline hydrobromide, with the chemical formula C₆H₈BrN, is an organic compound formed from aniline and hydrobromic acid. This compound has garnered attention for its biological activity, particularly regarding its toxicity, oxidative stress induction, and potential carcinogenic effects. This article delves into the biological mechanisms, case studies, and research findings related to this compound.

This compound is a salt that exhibits significant reactivity due to the presence of the amino group (-NH₂) in aniline. This group enhances the electron density of the aromatic ring, making it a potent electrophile in various chemical reactions, especially bromination processes. The mechanism of action typically involves a Bronsted acid-base reaction, where aniline acts as a base in reactions with strong acids like hydrobromic acid.

Oxidative Stress Induction

Aniline and its derivatives, including this compound, have been shown to induce oxidative stress in various biological systems. Research indicates that exposure to aniline leads to increased levels of reactive oxygen species (ROS), which can cause significant cellular damage. For instance, a study demonstrated that hepatocytes exposed to aniline exhibited elevated ROS levels and decreased mitochondrial membrane potential, leading to apoptosis .

Key Findings:

- Increased ROS Levels: Aniline exposure resulted in a concentration-dependent increase in ROS production.

- Mitochondrial Dysfunction: The mitochondrial membrane potential was significantly reduced in treated cells.

- DNA Damage: Aniline exposure led to increased DNA damage as evidenced by comet assays, indicating its potential genotoxicity .

Toxicological Studies

Several toxicological studies have highlighted the adverse effects of this compound on animal models. Notably:

- Carcinogenicity: Long-term studies on Fischer 344 rats revealed dose-dependent increases in hemangiosarcomas and other malignancies associated with dietary aniline hydrochloride exposure .

- Hematological Effects: Aniline exposure has been linked to anemia and splenic histopathology, indicating systemic toxicity .

| Study | Organism | Dose | Observations |

|---|---|---|---|

| NCI (1978) | Fischer 344 Rats | 0, 3000, 6000 ppm | Increased incidence of hemangiosarcomas |

| Druckrey (1950) | Rats | 22 mg/day | No tumors observed; 100% mortality by day 750 |

| Hagiwara et al. (1980) | Wistar Rats | 0.03%, 0.06%, 0.12% | No significant tumors; low incidence of forestomach papillomas |

Case Studies

-

Oxidative Stress and Apoptosis:

A study published in PMC demonstrated that aniline induced oxidative stress leading to hepatocyte apoptosis. The researchers noted significant increases in lipid peroxidation markers and a decrease in glutathione levels following exposure to aniline . -

Carcinogenic Potential:

In a comprehensive study on Fischer 344 rats, chronic exposure to aniline hydrochloride resulted in increased tumor incidences, particularly hemangiosarcomas in males. This study underscores the importance of assessing long-term effects of aniline derivatives on health outcomes . -

Splenic Toxicity:

Another investigation revealed that exposure to aniline led to splenotoxicity characterized by iron overload and oxidative damage in spleen tissues .

属性

IUPAC Name |

aniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWECBBZZNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-53-3 (Parent) | |

| Record name | Aniline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883432 | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-11-0 | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XK3D1SXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Aniline Hydrobromide?

A1: this compound (C6H5NH3Br) exhibits interesting structural properties. It exists in two forms: orthorhombic and monoclinic. The orthorhombic form transitions to the monoclinic form at a specific temperature, signifying a phase transition. [, , ] This transition is characterized by a significant change in heat capacity, resembling the order-disorder transitions observed in binary alloys. [, ]

Q2: How does the structure of this compound influence its twinning behavior?

A2: X-ray diffraction studies revealed a unique twinning structure in this compound crystals. The twinning occurs along specific crystallographic directions, specifically two-fold screw axes parallel to [] and [0\bar11] passing through the origin. This twinning is believed to arise from differing growth rates along various crystallographic directions and can be visually observed through microscopy, particularly via etch patterns on the (100) cleavage plane. []

Q3: Can you elaborate on the phase transition observed in this compound?

A3: this compound undergoes a higher-order phase transition around 22°C. This transition is characterized by a lambda-shaped heat capacity curve, similar to order-disorder transitions in binary alloys. [] The transition involves a heat of transition (ΔH) of ±10 cal/mol and an entropy of transition (ΔS) of 1.10 ± 0.05 e.u. [] This transition is also associated with anomalous thermal expansion near the critical temperature. [, ]

Q4: Has this compound been utilized in any synthetic applications?

A4: Yes, this compound plays a role in specific organic reactions. One example is its use in determining the concentration of phenylbromoacetonitrile. In this method, an excess of aniline reacts with phenylbromoacetonitrile in a non-polar solvent, leading to the quantitative precipitation of this compound. [] Additionally, this compound serves as a starting material in the synthesis of various heterocyclic compounds. For instance, N-(3-bromopropyl)aniline hydrobromides, when treated with anhydrous Aluminium Chloride in decalin, yield tetrahydroquinolines. [] This reaction has been successfully applied to synthesize compounds like julolidine, lilolidine, and other complex heterocycles. []

Q5: Is there any research on the dielectric properties of this compound?

A6: Yes, studies have investigated the dielectric properties of this compound. Notably, a dielectric anomaly was observed in this compound. [] This anomaly further supports the occurrence of a phase transition in this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。